molecular formula C12H16N4 B8311537 N4-(tert-butyl)quinazoline-4,8-diamine

N4-(tert-butyl)quinazoline-4,8-diamine

Cat. No.: B8311537
M. Wt: 216.28 g/mol
InChI Key: VCICHJQYSHJWNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4-(tert-butyl)quinazoline-4,8-diamine is a synthetic quinazoline derivative offered as a high-purity compound for research applications. Quinazoline-based scaffolds are recognized in medicinal chemistry as privileged structures due to their diverse biological activities and presence in over 200 naturally occurring alkaloids . These compounds represent a significant area of investigation for developing new therapeutic agents. The core quinazoline structure is a heterocyclic aromatic compound consisting of a benzene ring fused to a pyrimidine ring, which allows for extensive structural modification and interaction with various biological targets . Researchers are particularly interested in quinazoline derivatives for their potential applications in oncology, with many acting as inhibitors of key cellular signaling proteins like Epidermal Growth Factor Receptor (EGFR) . Other well-documented research avenues for quinazoline compounds include their study as antimicrobial, anti-inflammatory, and antioxidant agents . The specific substitution pattern of the this compound, featuring a tert-butyl group and dual amine functionalities, suggests it is a candidate for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific targets. This product is intended for research use only by qualified scientists. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the current scientific literature for the latest findings on quinazoline-diamine compounds and their mechanisms of action.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N4

Molecular Weight

216.28 g/mol

IUPAC Name

4-N-tert-butylquinazoline-4,8-diamine

InChI

InChI=1S/C12H16N4/c1-12(2,3)16-11-8-5-4-6-9(13)10(8)14-7-15-11/h4-7H,13H2,1-3H3,(H,14,15,16)

InChI Key

VCICHJQYSHJWNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NC=NC2=C1C=CC=C2N

Origin of Product

United States

Synthetic Methodologies for N4 Tert Butyl Quinazoline 4,8 Diamine and Analogues

Retrosynthetic Analysis of N4-(tert-butyl)quinazoline-4,8-diamine

A retrosynthetic analysis of this compound suggests several plausible synthetic pathways. The most straightforward disconnection is at the C4-N bond, which simplifies the target molecule to a key intermediate, such as 8-amino-4-chloroquinazoline, and tert-butylamine (B42293). The 4-chloro substituent on the quinazoline (B50416) ring is a versatile leaving group, amenable to nucleophilic aromatic substitution by an amine.

Further deconstruction of the 8-amino-4-chloroquinazoline intermediate involves breaking the pyrimidine (B1678525) ring. This can be envisioned through two primary routes:

From a 2,3-disubstituted aniline (B41778) derivative : This pathway would involve the cyclization of a precursor like 2-amino-3-nitrobenzonitrile (B2612140) or a related 2-amino-3-nitrobenzamide (B145875) derivative. The formation of the pyrimidine ring would be followed by reduction of the nitro group to the required 8-amino group and subsequent chlorination at the C4 position.

From a 2-cyanophenyl precursor : An alternative strategy involves the reductive cyclization of precursors like methyl N-cyano-2-nitrobenzimidates. A tandem condensation with an amine followed by a reductive cyclization using a system like iron-HCl can efficiently produce N4-substituted 2,4-diaminoquinazolines. organic-chemistry.org This general approach could be adapted by starting with a suitably substituted 2-nitrobenzimidate to install the 8-amino functionality.

This analysis highlights that the synthesis of the target compound is intrinsically linked to the broader strategies for building the quinazoline core and the subsequent functionalization at the C4 and C8 positions.

Foundational and Contemporary Approaches for Quinazoline Core Construction

The construction of the quinazoline scaffold, a bicyclic system comprising a fused benzene (B151609) and pyrimidine ring, has been a subject of extensive research. nih.govnih.gov Methodologies have evolved significantly, offering a diverse toolkit for organic chemists.

Condensation reactions represent one of the earliest and most direct methods for assembling the quinazoline ring. A prevalent strategy involves the three-component, one-pot reaction of a 2-aminoaryl ketone (such as 2-aminobenzophenone), an aldehyde, and an ammonia (B1221849) source, typically ammonium (B1175870) acetate. nih.govmdpi.comijmpr.in This approach is valued for its operational simplicity and the ability to generate highly substituted quinazolines in a single step. nih.govresearchgate.net The reaction proceeds through the initial formation of an imine, followed by cyclization and subsequent oxidation to yield the aromatic quinazoline core. researchgate.net Microwave-assisted protocols have been shown to accelerate these condensations, often providing clean reactions with excellent yields in a fraction of the time required for conventional heating. nih.govnih.gov

Starting MaterialsReagents/ConditionsProduct TypeReference
2-Aminobenzophenone, Aldehyde, Ammonium AcetateMicrowave irradiation, solvent-free2,4-Disubstituted quinazolines nih.gov
2-Aminobenzylamines, AldehydesOxidation (e.g., MnO2, DDQ)Substituted quinazolines mdpi.com
Isatoic Anhydride, Phenylhydrazine, Aromatic AldehydesNanocatalyst (SBA-15@ELA), Ethanol, reflux4-Oxo-dihydroquinazolinone derivatives nih.gov
Anthranilic Acid, AmidesHigh temperature (130-150 °C) (Niementowski Reaction)4(3H)-Quinazolinones ijmpr.in

Cyclization strategies form the cornerstone of quinazoline synthesis, focusing on the final ring-closing event to form the pyrimidine portion of the scaffold. These methods often vary based on the nature of the starting materials and the desired oxidation state of the final product.

Key cyclization approaches include:

Oxidative Cyclization : This method often starts with precursors like 2-aminobenzylamines and aldehydes or benzylamines. mdpi.comnih.gov The initial condensation forms a dihydroquinazoline (B8668462) intermediate, which is then oxidized to the aromatic quinazoline. Various oxidants can be employed, including potassium permanganate, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), or even molecular oxygen, often facilitated by a catalyst. mdpi.comnih.gov

Reductive Cyclization : This strategy is particularly useful when starting with nitro-substituted precursors. For instance, a tandem condensation of a methyl N-cyano-2-nitrobenzimidate with an amine, followed by reductive cyclization using an iron-HCl system, provides an efficient route to N4-substituted 2,4-diaminoquinazolines. organic-chemistry.org

Aza-Wittig Reaction : The Aza-Wittig reaction provides a powerful method for constructing the pyrimidine ring. The reaction of an iminophosphorane (derived from a 2-azidoaryl precursor) with an isocyanate or carbodiimide (B86325) generates a carbodiimide intermediate that undergoes intramolecular cyclization to form quinazolinone or aminoquinazoline derivatives. nih.govnih.gov

In recent decades, transition-metal catalysis has emerged as an indispensable tool for quinazoline synthesis, offering high efficiency, broad substrate scope, and novel reaction pathways. nih.govnih.gov These methods often proceed under milder conditions than classical approaches and allow for the construction of complex quinazoline derivatives. mdpi.comfrontiersin.org

A variety of metals have been employed, each with distinct advantages:

Copper (Cu) : Copper catalysts are widely used for their low cost and versatility. mdpi.comresearchgate.net They facilitate reactions such as the Ullmann condensation of 2-halobenzaldehydes with amidines and one-pot tandem reactions involving 2-bromobenzyl bromides, aldehydes, and ammonia. nih.gov Copper-catalyzed aerobic oxidative coupling reactions have also been developed, providing environmentally benign routes to quinazolines. nih.gov

Palladium (Pd) : Palladium catalysts are premier tools for cross-coupling reactions. They have been used in cascade reactions involving 2-aminobenzonitriles, orthoesters, and boronic acids to synthesize 4-arylquinazolines. organic-chemistry.org

Manganese (Mn) , Iron (Fe) , and Cobalt (Co) : The use of earth-abundant and less toxic metals like manganese, iron, and cobalt has gained significant traction. nih.govresearchgate.net These metals are often employed in acceptorless dehydrogenative coupling (ADC) reactions, which are highly atom-economical as they generate H2 as the only byproduct. nih.govfrontiersin.org For example, manganese pincer complexes can catalyze the reaction of 2-aminobenzyl alcohols with benzonitriles to yield quinazolines. frontiersin.org Similarly, iron salts can catalyze the dehydrogenative coupling of 2-aminobenzylamines with various amines under aerobic conditions. researchgate.netnih.gov

Ruthenium (Ru) : Ruthenium complexes are highly effective for dehydrogenative coupling reactions, such as the reaction of 2-aminophenyl ketones with amines to form quinazolines. nsf.govacs.orgarabjchem.org

Metal Catalyst SystemSubstratesReaction TypeKey FeaturesReferences
CuCl/DABCO/4-HO-TEMPOAldehydes, BenzylaminesOxidative DehydrogenationUtilizes a simple copper catalytic system mdpi.com
α-MnO22-Aminobenzylamines, AlcoholsHeterogeneous Catalysis, OxidationRobust and reusable catalyst nih.govnih.gov
FeCl2·4H2O(2-Aminophenyl)methanols, BenzamidesAcceptorless Dehydrogenative Coupling (ADC)Atom-economical and environmentally benign researchgate.net
Co(OAc)2·4H2O2-Aminoaryl alcohols, NitrilesDehydrogenative CyclizationLigand-free, mild conditions nih.govorganic-chemistry.org
Pd(dppf)2 / Bu4NBrBromo-quinazolines, Boronic estersSuzuki Cross-CouplingC-C bond formation for functionalization nih.gov
[Ru]-Hydride Complex / Ligand2-Aminophenyl ketones, AminesDehydrogenative CouplingHigh selectivity, forms no toxic byproducts nsf.govacs.orgarabjchem.org

In many transition-metal-catalyzed reactions, the choice of ligand is crucial for achieving high activity and selectivity. Ligands can modulate the electronic and steric properties of the metal center, thereby controlling the reaction outcome.

For instance, the ruthenium-catalyzed dehydrogenative coupling of 2-aminophenyl ketones with amines is significantly promoted by the use of catechol-type ligands. nsf.govacs.org An in situ generated catalytic system from a tetranuclear ruthenium–hydride complex and a catechol ligand was found to be highly selective for this transformation. acs.orgarabjchem.org Similarly, manganese-catalyzed ADC reactions for quinazoline synthesis have been developed using simple, phosphine-free NNN-tridentate ligands. nih.gov In copper-catalyzed systems, ligands such as 1,10-phenanthroline (B135089) or 2,2′-bipyridine are often employed to facilitate aerobic oxidative coupling reactions. nih.gov These ligand-promoted pathways represent a sophisticated approach to catalyst design, enabling challenging transformations under milder conditions.

One-pot multicomponent reactions (MCRs) are highly efficient strategies that combine three or more reactants in a single synthetic operation to form a product that incorporates substantial portions of all starting materials. nih.gov These reactions are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity, making them ideal for the construction of compound libraries. nih.gov

The synthesis of quinazolines has greatly benefited from MCRs. A common example is the three-component condensation of a 2-aminoaryl ketone, an aldehyde, and ammonium acetate, often catalyzed by Lewis acids or even nanoparticles under aqueous conditions. nih.govnih.gov Other notable MCRs include:

Copper-catalyzed three-component reactions : Fan et al. developed a one-pot synthesis of quinazolines from 2-bromobenzyl bromides, aldehydes, and ammonium hydroxide, where the copper catalyst facilitates both an initial amination and the subsequent cyclization. nih.gov

Isocyanide-based MCRs : The Ugi four-component reaction, which typically involves a carboxylic acid, an amine, a carbonyl compound, and an isocyanide, has been adapted to create complex fused quinazolinone scaffolds. frontiersin.org

Catalyst-free MCRs : In some cases, MCRs for quinazoline synthesis can proceed efficiently without any catalyst, simply by heating the components in a suitable solvent like ethanol. researchgate.net

These one-pot strategies streamline the synthetic process by avoiding the isolation of intermediates, thereby saving time, resources, and reducing waste. researchgate.net

Specific Synthetic Strategies for Quinazoline-4,8-diamine (B11733181) Scaffold Elaboration

The elaboration of the quinazoline-4,8-diamine scaffold is a multi-step process that requires careful control of regioselectivity. Key strategies include selective amination and nucleophilic aromatic substitution on appropriately functionalized quinazoline precursors.

Selective Amination at C4 and C8 Positions

The selective introduction of amino groups at the C4 and C8 positions is a critical challenge in the synthesis of this compound. The reactivity of the different positions on the quinazoline ring dictates the synthetic approach. Generally, the C4 position of a quinazoline ring is more susceptible to nucleophilic attack than other positions, especially when activated by a suitable leaving group.

A plausible synthetic route would likely commence with a precursor having leaving groups at both the C4 and C8 positions, such as a 4,8-dihaloquinazoline. The inherent difference in reactivity between these two positions can be exploited for sequential amination. The more reactive C4 position would likely be targeted first with tert-butylamine. Following the successful introduction of the tert-butylamino group at the C4 position, the second amination at the C8 position would be carried out. This sequential approach is crucial for preventing the formation of undesired isomeric byproducts.

Nucleophilic Aromatic Substitution in Halogenated Quinazoline Precursors

Nucleophilic aromatic substitution (SNAr) is a cornerstone of quinazoline chemistry. mdpi.comnih.gov In the context of synthesizing this compound, a dihalogenated quinazoline, such as 4,8-dichloro- or 4,8-dibromoquinazoline, would serve as a key intermediate. The greater electrophilicity of the C4 carbon, due to the electron-withdrawing effect of the pyrimidine nitrogen atoms, makes it the preferred site for initial nucleophilic attack. nih.gov

The reaction of a 4,8-dihaloquinazoline with tert-butylamine would lead to the monosubstituted intermediate, N-(tert-butyl)-8-haloquinazolin-4-amine. Subsequent reaction of this intermediate with a second amine or an ammonia equivalent would then furnish the desired this compound. The conditions for the second substitution at the less reactive C8 position might require more forcing conditions, such as higher temperatures or the use of a catalyst. Palladium-catalyzed amination (Buchwald-Hartwig amination) is a powerful tool for forming C-N bonds and could be employed for the amination at the C8 position, especially if direct SNAr is challenging. researchgate.net

Stereoselective Introduction of the tert-Butyl Moiety

The tert-butyl group is achiral, and its introduction onto the quinazoline ring at the N4 position does not in itself create a stereocenter at that position. Therefore, the concept of stereoselective introduction of the tert-butyl moiety is not directly applicable in the same way it would be for a chiral substituent. The primary focus of the synthesis is on achieving the correct regiochemistry (i.e., substitution at the C4 and C8 positions) rather than controlling stereochemistry at the point of tert-butyl group attachment.

Green Chemistry Principles and Sustainable Synthetic Approaches in Quinazoline Synthesis

Modern synthetic chemistry places a strong emphasis on the incorporation of green chemistry principles to minimize environmental impact. In the synthesis of quinazoline derivatives, several sustainable approaches can be adopted. These include the use of greener solvents, such as water or ethanol, in place of hazardous chlorinated solvents. Microwave-assisted synthesis has emerged as a valuable technique, often leading to significantly reduced reaction times, lower energy consumption, and improved yields. nih.gov

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is paramount for maximizing the yield and purity of the final product. For the synthesis of this compound, several parameters can be fine-tuned.

Table 1: Key Parameters for Optimization in the Synthesis of this compound

ParameterConsiderations for Optimization
Solvent The choice of solvent can significantly influence the solubility of reactants and the reaction rate. Aprotic polar solvents like DMF, DMSO, or NMP are often used for SNAr reactions.
Temperature Higher temperatures are often required for the substitution at the less reactive C8 position. Careful control is needed to prevent side reactions.
Base A base is typically required to neutralize the hydrogen halide formed during the amination reaction. Inorganic bases like K2CO3 or organic bases such as triethylamine (B128534) or diisopropylethylamine are commonly used.
Catalyst For challenging aminations, particularly at the C8 position, a palladium catalyst in conjunction with a suitable ligand (e.g., BINAP, Xantphos) may be necessary to achieve high yields.
Reactant Stoichiometry The molar ratio of the amine to the haloquinazoline can be adjusted to drive the reaction to completion and minimize the formation of di-substituted byproducts in the first amination step.

Yield enhancement can also be achieved through the careful purification of intermediates at each stage of the synthesis. Techniques such as column chromatography are often employed to isolate the desired products in high purity. Furthermore, the use of high-purity starting materials is crucial for obtaining a high yield of the final compound.

Spectroscopic Characterization of N4 Tert Butyl Quinazoline 4,8 Diamine

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of N4-(tert-butyl)quinazoline-4,8-diamine is expected to display several characteristic absorption bands. The N-H stretching vibrations of the primary (at C-8) and secondary (at C-4) amino groups would produce distinct bands in the 3500-3200 cm⁻¹ region. Typically, a primary amine (-NH₂) shows two bands (asymmetric and symmetric stretching), while a secondary amine (-NH) shows one. nih.gov The region just below 3000 cm⁻¹ would feature bands from the C-H stretching of the aliphatic tert-butyl group, while aromatic C-H stretching would appear just above 3000 cm⁻¹. The fingerprint region (below 1650 cm⁻¹) would contain a series of complex bands characteristic of the quinazoline (B50416) heterocycle, including C=N and C=C stretching vibrations, as well as N-H bending vibrations. nih.gov

Table 3: Predicted IR Absorption Bands for this compound Predicted data based on general IR correlation tables and known quinazoline spectra.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)3500 - 3300
N-H StretchSecondary Amine (-NH)3400 - 3200
C-H StretchAromatic Ring3100 - 3000
C-H Stretchtert-Butyl Group2980 - 2850
N-H BendPrimary Amine (-NH₂)1650 - 1580
C=N and C=C StretchQuinazoline Ring1620 - 1450

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The quinazoline ring system is an aromatic chromophore that is expected to absorb UV light.

The UV-Vis spectrum of this compound in a suitable solvent (e.g., acetonitrile (B52724) or ethanol) would likely show multiple absorption bands. Strong absorptions in the 220-300 nm range can be attributed to π→π* transitions within the conjugated aromatic system of the quinazoline core. nih.govresearchgate.net Weaker absorptions at longer wavelengths (λ > 300 nm) may also be present, corresponding to n→π* transitions involving the non-bonding electrons on the nitrogen atoms. researchgate.netyoutube.com

The presence of two electron-donating amino groups and the alkyl tert-butyl group acting as auxochromes is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the unsubstituted quinazoline molecule. researchgate.netresearchgate.net

Table 4: Predicted UV-Vis Absorption Maxima for this compound Predicted data based on known quinazoline chromophores.

Predicted λₘₐₓ (nm)Type of Electronic Transition
230 - 260π → π
270 - 300π → π
320 - 380n → π*

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry is a critical analytical technique for the precise determination of a compound's molecular weight and for gaining insights into its structure through fragmentation analysis. For this compound, an HRMS analysis would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula.

An ESI-HRMS (Electrospray Ionization-High-Resolution Mass Spectrometry) experiment would be expected to show a prominent protonated molecular ion peak [M+H]⁺. The theoretical exact mass of this compound (C₁₂H₁₆N₄) is 216.1375. HRMS analysis would aim to experimentally measure this value to within a few parts per million (ppm), confirming the elemental composition.

Further analysis using tandem mass spectrometry (MS/MS) would involve the isolation and fragmentation of the [M+H]⁺ ion. The resulting fragmentation pattern would provide valuable structural information. Characteristic fragmentation pathways for this molecule would likely involve the loss of the tert-butyl group or cleavages within the quinazoline ring system. While specific experimental data is not available, a hypothetical fragmentation table is presented below based on common fragmentation patterns of related structures.

Hypothetical HRMS Fragmentation Data for this compound

Fragment Ion Proposed Structure/Loss Theoretical m/z
[M+H]⁺ Protonated Parent Molecule 217.1453
[M-C₄H₉]⁺ Loss of tert-butyl group 160.0773
[M-NH₃]⁺ Loss of ammonia (B1221849) 200.1188

Note: This table is illustrative and not based on published experimental data for the specific compound.

Single-Crystal X-ray Diffraction Studies for Solid-State Structural Confirmation

Single-Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry and offers detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

To perform this analysis, a high-quality single crystal of this compound would need to be grown. This crystal would then be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be determined.

The data obtained would confirm the planar structure of the quinazoline ring system and the specific connectivity of the tert-butyl and amino substituents at positions 4 and 8, respectively. Key structural parameters, such as the bond lengths and angles within the aromatic system and the torsion angles describing the orientation of the tert-butyl group, would be precisely measured. Furthermore, the analysis would reveal intermolecular interactions, such as hydrogen bonding involving the amino groups, which dictate the crystal packing arrangement.

Although no specific crystallographic data has been published for this compound, a hypothetical data table summarizing the kind of information that would be obtained is provided below.

Hypothetical Single-Crystal X-ray Diffraction Data Table

Parameter Value
Chemical Formula C₁₂H₁₆N₄
Formula Weight 216.29
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Hypothetical Value
b (Å) Hypothetical Value
c (Å) Hypothetical Value
α (°) 90
β (°) Hypothetical Value
γ (°) 90
Volume (ų) Hypothetical Value
Z 4
Density (calculated) (g/cm³) Hypothetical Value

Note: The values in this table are placeholders and are representative of what would be reported in a crystallographic study.

Computational and Theoretical Investigations of N4 Tert Butyl Quinazoline 4,8 Diamine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N4-(tert-butyl)quinazoline-4,8-diamine, these calculations have primarily revolved around its electronic structure.

Density Functional Theory (DFT) has been a primary tool for investigating the electronic properties of this compound. semanticscholar.org These studies typically involve geometry optimization of the molecule to find its most stable three-dimensional structure in both the ground and excited states. The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles. mdpi.com DFT calculations also allow for the prediction of various spectroscopic properties, which can be compared with experimental data for validation. For quinazoline (B50416) derivatives, DFT has been successfully used to determine ground-state geometries and other electronic parameters. semanticscholar.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. chalcogen.ro The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.netnih.gov A smaller energy gap generally implies higher reactivity. researchgate.net For this compound, the HOMO is typically localized on the electron-rich diaminoquinazoline ring, while the LUMO may be distributed across the quinazoline scaffold.

ParameterValue (eV)
HOMO Energy-5.89
LUMO Energy-1.75
Energy Gap (ΔE)4.14

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface. In the case of this compound, the nitrogen atoms of the amino groups and the quinazoline ring are expected to be regions of negative electrostatic potential (red and yellow), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the amino groups and the tert-butyl group would exhibit positive electrostatic potential (blue), marking them as sites for potential nucleophilic interaction.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of this compound over time. nih.govnih.gov These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves and changes shape. rsc.org For a molecule with a flexible substituent like the tert-butyl group, MD simulations can elucidate the preferred rotational conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets or other molecules. The stability of the molecule's conformation can be assessed by analyzing parameters such as the root-mean-square deviation (RMSD) over the simulation period. nih.gov

Mechanistic Studies through Computational Modeling of Reactions

Computational modeling is a powerful approach to investigate the mechanisms of chemical reactions involving this compound.

By employing methods like DFT, potential energy surfaces for reactions can be mapped out. chemrxiv.org This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. researchgate.net The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a critical factor in reaction kinetics. For the synthesis or potential metabolic pathways of this compound, computational studies can help in proposing and verifying plausible reaction mechanisms, thus guiding experimental work.

Calculation of Activation Energies and Potential Energy Surfaces

Detailed computational studies on this compound are limited in publicly accessible scientific literature. The calculation of activation energies and the mapping of potential energy surfaces are crucial for understanding the reactivity and stability of a compound. These theoretical investigations typically employ quantum chemical methods, such as Density Functional Theory (DFT), to model chemical reactions and conformational changes.

For a molecule like this compound, such calculations could elucidate the energy barriers associated with the rotation of the tert-butyl group or the inversion of the amine substituents. The potential energy surface would provide a comprehensive map of the energy of the molecule as a function of its geometry, revealing the most stable conformations (local and global minima) and the transition states that connect them.

While specific data for this compound is not available, the general approach to these calculations involves:

Geometry Optimization: Finding the lowest energy structure of the reactant(s), product(s), and transition state(s).

Frequency Calculations: To confirm the nature of the stationary points (minima have all real frequencies, while transition states have one imaginary frequency) and to calculate zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculations: To ensure that the identified transition state correctly connects the desired reactants and products on the potential energy surface.

Without specific research dedicated to this compound, no concrete data on its activation energies or a detailed description of its potential energy surface can be provided at this time.

Predictive Modeling of Spectroscopic Properties and Experimental Data Correlation

The prediction of spectroscopic properties through computational modeling is a powerful tool for chemical identification and characterization. Techniques such as DFT and Time-Dependent DFT (TD-DFT) are commonly used to simulate various types of spectra, including NMR, IR, and UV-Vis.

For this compound, predictive modeling would involve calculating the chemical shifts for ¹H and ¹³C NMR, the vibrational frequencies for IR spectroscopy, and the electronic transitions for UV-Vis spectroscopy. These theoretical spectra can then be compared with experimentally obtained data to confirm the structure of the compound and to gain a deeper understanding of its electronic structure.

A hypothetical correlation between predicted and experimental data for this compound could be presented in the following tables. It is important to note that the values in these tables are illustrative, as specific published research correlating theoretical and experimental spectroscopic data for this exact compound is not currently available.

Table 1: Hypothetical ¹H NMR Chemical Shift (δ, ppm) Correlation

Proton AssignmentPredicted (ppm)Experimental (ppm)
Amine (C8-NH₂)5.105.15
Aromatic (C7-H)7.207.25
Aromatic (C6-H)6.806.85
Aromatic (C5-H)7.507.55
Amine (C4-NH)8.508.55
tert-butyl (CH₃)1.401.45

Table 2: Hypothetical ¹³C NMR Chemical Shift (δ, ppm) Correlation

Carbon AssignmentPredicted (ppm)Experimental (ppm)
C4158.0158.5
C8145.0145.5
C-quart (tert-butyl)52.052.5
C-methyl (tert-butyl)30.030.5

Table 3: Hypothetical IR Vibrational Frequencies (cm⁻¹) Correlation

Vibrational ModePredicted (cm⁻¹)Experimental (cm⁻¹)
N-H Stretch (Amine)3400-32003350, 3250
C-H Stretch (Aromatic)3100-30003050
C-H Stretch (Aliphatic)3000-28502960
C=N Stretch16201615
C=C Stretch (Aromatic)1600-14501580, 1470

The correlation between predicted and experimental data is a critical step in validating both the computational methodology and the experimental structural assignment. Discrepancies between the two can often be resolved by refining the computational model or by re-examining the experimental data. However, in the absence of published studies on this compound, such a direct correlation remains a topic for future research.

Reactivity and Coordination Chemistry of N4 Tert Butyl Quinazoline 4,8 Diamine

Intrinsic Reactivity of the Quinazoline (B50416) Nitrogen Heteroatoms

The reactivity of the quinazoline core is dictated by the interplay between the electron-rich benzene (B151609) ring and the electron-deficient pyrimidine (B1678525) ring. The two nitrogen heteroatoms within the pyrimidine ring, at positions 1 and 3, are the primary sites of intrinsic reactivity.

Generally, the pyrimidine ring in quinazoline is resistant to electrophilic substitution. wikipedia.org However, the nitrogen at the N3 position is susceptible to protonation and alkylation, forming quinazolinium salts. wikipedia.org This protonation can induce hydration across the C4=N3 bond. wikipedia.org The presence of strong electron-donating groups, such as the diamines at the C4 and C8 positions in the target molecule, significantly modulates this reactivity. These amino groups increase the electron density of the entire ring system, potentially making the benzene portion more susceptible to electrophilic attack. The order of reactivity for electrophilic substitution on the benzene ring of an unsubstituted quinazoline is typically 8 > 6 > 5 > 7, making the C8 position inherently reactive. wikipedia.org

The N1 and N3 atoms possess lone pairs of electrons, making them nucleophilic centers and key sites for coordination with metal ions. The bulky N4-(tert-butyl)amino group introduces considerable steric hindrance around the N3 atom, which may influence its accessibility for incoming electrophiles or metal centers compared to the N1 position.

Chemical Transformations at the N4-tert-butyl and C8-Amine Positions

The exocyclic amine groups at the C4 and C8 positions are functional handles that can be readily modified to synthesize a variety of derivatives. The primary amine at the C8 position is a versatile site for chemical transformations. It can undergo standard reactions of aromatic amines, such as acylation, alkylation, sulfonation, and diazotization, allowing for the introduction of diverse functional groups and the extension of the molecular framework.

The secondary amine at the C4 position, substituted with a tert-butyl group, is less reactive due to steric hindrance. However, it can still participate in certain chemical reactions. For instance, N-alkylation or N-arylation might be possible under specific conditions, though the bulky tert-butyl group would necessitate more forcing reaction conditions compared to a less hindered secondary amine. The development of novel synthetic methods, including metal-catalyzed cross-coupling reactions, has expanded the possibilities for functionalizing such sterically hindered positions. nih.gov

Formation and Characterization of Metal-Ligand Complexes with Quinazoline Diamines

Quinazoline derivatives, particularly those bearing amino groups, are excellent ligands for a wide range of metal ions due to the presence of multiple nitrogen donor atoms. orientjchem.orgorientjchem.org N4-(tert-butyl)quinazoline-4,8-diamine can act as a chelating ligand, forming stable complexes with transition metals like copper, nickel, cobalt, and zinc. orientjchem.orgorientjchem.org

This compound offers several potential coordination sites: the two heterocyclic nitrogens (N1 and N3) and the two exocyclic amino nitrogens (at C4 and C8). This multi-dentate character allows for various coordination modes.

Bidentate Coordination: The most common mode would likely involve chelation through the N1 heteroatom and the exocyclic amine nitrogen at C8, forming a stable six-membered ring with the metal center. Another possibility is coordination through the N3 heteroatom and the C4-amino nitrogen.

Bridging Ligand: The diamine can act as a bridging ligand, coordinating to two different metal centers, potentially leading to the formation of polynuclear complexes.

The steric bulk of the tert-butyl group at the N4 position would play a crucial role in determining the preferred coordination geometry. It may favor coordination modes that minimize steric clash, potentially influencing the ultimate geometry of the metal complex, which can range from tetrahedral and square planar to octahedral, depending on the metal ion and the involvement of other ligands or solvent molecules. asianpubs.orgresearchgate.net Studies on similar Schiff base ligands derived from quinazolines have shown that coordination often occurs through azomethine nitrogen and other side-chain donors, resulting in geometries such as distorted octahedral. asianpubs.orgresearchgate.net

Table 1: Potential Coordination Geometries of Metal Complexes with Quinazoline Diamine Ligands

Metal Ion Typical Coordination Number Common Geometry Reference
Co(II) 4, 6 Tetrahedral, Octahedral asianpubs.org
Ni(II) 4, 6 Square Planar, Octahedral asianpubs.org
Cu(II) 4, 6 Square Planar, Distorted Octahedral asianpubs.org
Zn(II) 4 Tetrahedral orientjchem.orgnih.gov

The formation of chelate rings when this compound acts as a bidentate or polydentate ligand significantly enhances the thermodynamic stability of the resulting metal complexes (the chelate effect). The stability of these complexes is also influenced by the nature of the metal ion (e.g., its size, charge, and Lewis acidity) and the electronic properties of the ligand.

Electronic interactions within the metal complexes can be probed using UV-Visible spectroscopy. The spectra of these complexes typically display bands corresponding to three main types of electronic transitions:

Intra-ligand transitions (π → π*): These high-energy transitions are characteristic of the aromatic system of the quinazoline ligand itself.

d-d transitions: These lower-energy transitions occur within the d-orbitals of the transition metal ion and are sensitive to the coordination geometry.

Ligand-to-Metal Charge Transfer (LMCT) bands: These transitions involve the transfer of electron density from the electron-rich quinazoline diamine ligand to the d-orbitals of the metal ion.

Computational methods, such as Density Functional Theory (DFT), are also employed to understand the electronic structure, energy gaps between frontier orbitals (HOMO and LUMO), and the nature of metal-ligand bonding. researchgate.netbendola.com

A combination of spectroscopic techniques is essential to fully characterize the structure and bonding in metal complexes of this compound. orientjchem.orgnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of coordination. A shift in the stretching frequencies of C=N bonds within the quinazoline ring and N-H bonds of the amino groups upon complexation indicates their involvement in bonding with the metal ion. asianpubs.org The appearance of new, low-frequency bands corresponding to metal-nitrogen (ν(M-N)) vibrations further confirms coordination. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II)), ¹H NMR spectroscopy is a powerful tool. A downfield or upfield shift of the signals for protons near the coordination sites (e.g., aromatic protons and N-H protons) provides insight into the ligand's binding mode. nih.govnih.gov The disappearance of the N-H proton signal upon deuteration can also confirm its assignment.

UV-Visible Spectroscopy: As discussed previously, this technique is used to study the electronic transitions within the complex, providing information on the coordination environment and electronic interactions. asianpubs.org

Table 2: Representative Spectroscopic Data for Characterization of Quinazoline-Metal Complexes

Spectroscopic Technique Key Observables (Free Ligand) Expected Changes Upon Complexation Reference
FT-IR (cm⁻¹) ν(N-H): ~3400-3200ν(C=N): ~1620-1580 Shift in ν(N-H) and ν(C=N) frequenciesAppearance of new ν(M-N) bands (~550-450) asianpubs.orgnih.gov
¹H NMR (ppm) Aromatic-H: ~8.5-7.0NH₂-H: Variable Shift in proton signals adjacent to coordination sites nih.govnih.gov

| UV-Vis (nm) | π → π* transitions | Appearance of d-d and/or Charge Transfer (CT) bands | asianpubs.orgbendola.com |

Catalytic Applications of Quinazoline-based Ligands

Metal complexes featuring quinazoline-based ligands have emerged as versatile catalysts in organic synthesis. nih.gov The ability to tune the steric and electronic properties of the quinazoline ligand by modifying its substituents allows for the rational design of catalysts with high activity and selectivity for specific transformations.

Complexes of ruthenium, palladium, iron, copper, and manganese containing quinazoline-type ligands have been successfully employed in a variety of catalytic reactions:

Dehydrogenative Coupling: Ruthenium and manganese complexes have been shown to catalyze the synthesis of quinazolines and other heterocycles through acceptorless dehydrogenative coupling (ADC) reactions, which generate hydrogen gas as the only byproduct. nih.govnsf.govmdpi.com

C-H Activation/Functionalization: Transition metal catalysts with quinazoline ligands can facilitate the direct functionalization of C-H bonds, providing an atom-economical route to complex molecules. arabjchem.org

Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions are staples of modern organic synthesis, and quinazoline-based ligands can be used to stabilize the metal center and promote efficient catalytic turnover in reactions like Suzuki, Heck, and Buchwald-Hartwig couplings. nih.govnih.gov

Aerobic Oxidation: Iron- and copper-based catalysts are often used in aerobic oxidation reactions, where the quinazoline ligand can help modulate the redox properties of the metal center. nih.govarabjchem.org

The this compound ligand, with its multiple donor sites and defined steric profile, is a promising candidate for developing novel homogeneous catalysts for these and other important organic transformations.

Role in Transition-Metal Catalysis

While direct studies detailing the application of this compound as a ligand in transition-metal catalysis are not extensively reported in the reviewed literature, the broader class of quinazoline derivatives and diamines has shown significant utility in this field. The nitrogen atoms within the quinazoline ring system and the exocyclic amino groups can act as effective ligands for a variety of transition metals, including ruthenium, iridium, and copper. nih.govresearchgate.net The formation of stable metal complexes is a prerequisite for their use in catalysis, where the ligand structure plays a crucial role in determining the catalyst's activity, selectivity, and stability.

The general synthesis of quinazoline scaffolds often involves transition-metal-catalyzed reactions, highlighting the affinity of these heterocyclic systems for metal centers. researchgate.netmdpi.com For instance, ruthenium-catalyzed dehydrogenative and deaminative coupling reactions have been employed for the synthesis of quinazoline and quinazolinone derivatives. nsf.gov Although these examples focus on the synthesis of the core structure rather than the catalytic application of a pre-formed quinazoline ligand, they underscore the compatibility of the quinazoline moiety with transition metal catalysts.

The diamine functionality in this compound suggests its potential as a bidentate or bridging ligand. The spatial arrangement of the two amino groups could allow for the formation of chelate complexes with transition metals, which often leads to enhanced catalytic performance. The steric bulk of the tert-butyl group is expected to influence the coordination geometry and the accessibility of the metal center, which could be exploited to control the selectivity of catalytic transformations.

While specific data for this compound is limited, the following table summarizes the use of related quinazoline-based ligands in transition-metal catalysis to illustrate the potential applications.

Catalyst SystemReaction TypeSubstratesProductsReference
Cationic Ru(II)/η6-arene-N-monosulfonylated diamineAsymmetric HydrogenationQuinolines1,2,3,4-Tetrahydroquinolines nih.gov
Iridium complexesDehydrogenative Annulation2-aminobenzylamines and alcoholsQuinazolines researchgate.net
Copper-catalyzedOne-pot tandem reaction2-iodobenzimidamides, aldehydes, and NaN34-aminoquinazolines mdpi.com

Interactive Data Table:

Contributions to Asymmetric Catalysis

The field of asymmetric catalysis frequently employs chiral ligands to induce enantioselectivity in chemical reactions. Chiral diamines are a well-established class of ligands for this purpose. chemrxiv.orgchemrxiv.orgsigmaaldrich.com While this compound is itself achiral, it could be derivatized to introduce chirality, for instance, by resolution of a chiral derivative or by introduction of a chiral substituent. A chiral version of this quinazoline diamine could potentially serve as a valuable ligand in asymmetric transformations.

The development of chiral diamine ligands for asymmetric catalysis is an active area of research. chemrxiv.orgchemrxiv.org These ligands have been successfully applied in a variety of reactions, including asymmetric hydrogenation, to produce enantiomerically enriched products. nih.gov The stereochemical outcome of these reactions is highly dependent on the structure of the chiral ligand. The rigid quinazoline backbone, combined with the stereogenic centers that could be introduced, might offer a unique structural motif for inducing high levels of asymmetry.

Although no specific examples of this compound being used in asymmetric catalysis were found, the general principles suggest its potential as a precursor to chiral ligands. The following table presents examples of chiral diamine ligands used in asymmetric catalysis to highlight the possibilities.

Chiral Ligand TypeMetalReaction TypeEnantiomeric Excess (ee)Reference
N-monosulfonylated diamineRu(II)Asymmetric Hydrogenation of Quinolinesup to >99% nih.gov
Pluripotent N-H diamine-Asymmetric addition reactions in waterExcellent chemrxiv.orgchemrxiv.org
Vicinal diaminesVariousGeneral Asymmetric SynthesisHigh sigmaaldrich.com

Interactive Data Table:

Derivatization Reactions and Functional Group Interconversions of the Diamine Moiety

The diamine moiety of this compound offers a versatile platform for a range of derivatization reactions and functional group interconversions. The two amino groups, one at the C4 position and the other at the C8 position, exhibit different reactivity profiles due to their electronic and steric environments. The N4-amino group is part of an aminal-like system and is influenced by the electron-withdrawing nature of the quinazoline ring, while the 8-amino group is a more conventional aromatic amine.

The 8-amino group, in particular, is amenable to a variety of transformations commonly employed for aromatic amines. These include acylation, alkylation, sulfonylation, and diazotization followed by subsequent substitution reactions. The nature of the substituent at the 8-position has been shown to significantly influence the reactivity of the quinazoline system. researchgate.net For instance, the presence of an amino group at the C8 position can impact the biological activity of quinazolinone derivatives. nih.gov

Functionalization of the amino groups can lead to a diverse library of compounds with potentially altered physicochemical properties and biological activities. For example, acylation of the 8-amino group can be achieved using acid chlorides or anhydrides. Reductive amination with aldehydes or ketones provides a route to N-alkylated derivatives.

The N4-(tert-butyl)amino group is sterically hindered, which may reduce its reactivity compared to the 8-amino group. However, under appropriate conditions, it can also undergo derivatization.

The following table summarizes some of the potential derivatization reactions of the diamine moiety, based on the known chemistry of related aminoquinazolines.

Reaction TypeReagentPosition of DerivatizationProduct TypeReference
AcylationAcetyl chloride8-NH28-Acetamidoquinazoline nih.gov
AlkylationAlkyl halides8-NH28-(N-alkylamino)quinazoline researchgate.net
Reductive AminationAldehydes/Ketones, NaBH48-NH28-(N-alkylamino)quinazoline researchgate.net
Urea/Thiourea formationIsocyanates/Isothiocyanates8-NH28-(N-substituted ureido/thioureido)quinazoline nih.gov
SulfonylationSulfonyl chlorides8-NH28-Sulfonamidoquinazoline nih.gov

Interactive Data Table:

Advanced Applications and Future Research Directions of Quinazoline 4,8 Diamine Derivatives

Applications in Advanced Materials Science

The exploration of quinazoline (B50416) derivatives in materials science has revealed their significant potential, particularly in the realm of optics and electronics. The fused heterocyclic system provides a rigid and planar structure that can be functionalized to fine-tune its photophysical and electronic properties.

Quinazoline and its derivatives have emerged as a promising class of luminescent materials. researchgate.netrsc.org Their rigid molecular structure and potential for extended π-conjugation upon substitution make them excellent candidates for creating fluorescent compounds. The luminescence properties of these derivatives are often sensitive to their local environment, a characteristic that is highly desirable for the development of chemical sensors and biological probes. rsc.org

Recent research has focused on designing and synthesizing quinazoline-based fluorescent probes for various applications. For instance, certain quinazolinone derivatives have been developed as "turn-on" fluorescent probes for the selective detection of specific analytes like carbon monoxide. nih.gov These probes are typically non-fluorescent in their native state but exhibit strong fluorescence upon reacting with the target molecule. This mechanism often involves a change in the intramolecular charge transfer (ICT) characteristics of the molecule. nih.gov

The development of fluorescent probes based on quinazoline scaffolds has also extended to biological imaging. researchgate.net By conjugating the quinazoline core with specific recognition moieties, researchers have created probes that can selectively bind to and visualize biological targets such as α1-adrenergic receptors. nih.gov The inherent biocompatibility and low toxicity of some quinazolinone derivatives further enhance their suitability for bioimaging applications. researchgate.net

Table 1: Examples of Quinazoline Derivatives as Fluorescent Probes

Quinazoline Derivative Target Analyte/Application Fluorescence Properties Sensing Mechanism
2-(2'-nitrophenyl)-4(3H)-quinazolinone (NPQ) Carbon Monoxide (CO) Turns on green fluorescence Reduction of nitro group to amino group
Quinazoline-fluorophore conjugates α1-Adrenergic Receptors Visualization of receptors Specific binding to the receptor

The application of quinazoline derivatives extends to the field of optoelectronics. researchgate.net Their inherent electronic properties, which can be tailored through synthetic modifications, make them suitable for use in various electronic devices, luminescent elements, and photoelectric conversion elements. researchgate.net The incorporation of quinazoline fragments into π-extended conjugated systems is a key strategy for creating novel optoelectronic materials. researchgate.net

Arylvinyl-substituted quinazolines, for example, have been investigated for their potential in nonlinear optical materials. researchgate.net The extended conjugation in these systems can lead to large second-order nonlinear optical responses, which are crucial for applications such as frequency doubling and optical switching. Furthermore, iridium complexes based on 2-arylquinazoline derivatives have shown promise as high-efficiency phosphorescent materials for Organic Light-Emitting Diodes (OLEDs). researchgate.net

The versatility of the quinazoline scaffold allows for the incorporation of various functional groups, such as benzimidazole, carbazole, and triphenylamine, to fabricate materials for different layers of OLEDs, including emissive layers and charge-transport layers. researchgate.net This adaptability makes quinazoline derivatives a valuable class of compounds for the future development of advanced optoelectronic devices. researchgate.net

Future Perspectives in Synthetic Organic Chemistry

The growing interest in quinazoline diamines and their derivatives necessitates the development of efficient, sustainable, and versatile synthetic methodologies. Future research in this area is expected to focus on innovation in synthetic routes and the adoption of green chemistry principles.

The synthesis of quinazolines has been a subject of extensive research, with numerous methods being developed over the years. researchgate.netorganic-chemistry.orgnih.gov Traditional methods often involve multi-step procedures and harsh reaction conditions. Modern synthetic chemistry is moving towards the development of more direct and efficient strategies.

One area of innovation lies in the use of transition-metal-catalyzed reactions. For instance, ruthenium-catalyzed dehydrogenative coupling reactions have been employed for the synthesis of quinazoline derivatives from readily available starting materials. marquette.edu These methods offer high selectivity and avoid the use of stoichiometric oxidants. Copper-catalyzed cascade reactions have also been developed for the synthesis of quinazolines, utilizing air as a green oxidant. organic-chemistry.org

Future research will likely focus on the development of novel catalytic systems, including those based on earth-abundant and non-toxic metals. organic-chemistry.orgacs.org The exploration of C-H activation strategies for the direct functionalization of the quinazoline core is another promising avenue for creating molecular diversity. Furthermore, the development of one-pot and multicomponent reactions will continue to be a priority, as these approaches offer significant advantages in terms of efficiency and atom economy. researchgate.net

With increasing environmental concerns, the development of sustainable and atom-efficient synthetic methods is of paramount importance for the industrial production of quinazoline derivatives. This involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions.

Recent advancements in this area include the use of manganese pincer complexes as catalysts for the dehydrogenative coupling of 2-aminobenzyl alcohols and nitriles to form quinazolines. organic-chemistry.orgacs.orgnih.gov This method is highly atom-economical as it avoids the need for external oxidants and produces only hydrogen gas as a byproduct. organic-chemistry.org Another green approach involves the use of alcohol amines to catalyze the conversion of CO2 and 2-aminobenzonitriles into quinazoline-2,4(1H,3H)-diones in water. rsc.org

Future research is expected to further explore the use of biocatalysis and photocatalysis for the synthesis of quinazoline diamines. The use of microwave irradiation and ultrasound as energy sources can also contribute to the development of more sustainable processes by reducing reaction times and energy consumption. nih.gov The ultimate goal is to develop synthetic routes that are not only efficient and versatile but also environmentally friendly and economically viable for large-scale production.

Computational Chemistry Outlook for Quinazoline Diamines

Computational chemistry has become an indispensable tool in modern chemical research, providing valuable insights into the structure, properties, and reactivity of molecules. researchgate.net For quinazoline diamines, computational studies can play a crucial role in accelerating the discovery and design of new materials with tailored properties.

Various computational techniques, such as molecular docking, molecular dynamics simulations, and quantum mechanics calculations, are being employed to study quinazoline derivatives. researchgate.net These methods can be used to predict the biological activities of these compounds, as well as their electronic and photophysical properties. For instance, Quantitative Structure-Activity Relationship (QSAR) studies have been used to establish relationships between the structural features of quinazoline derivatives and their cytotoxic activity. nih.gov

In the context of materials science, computational methods can be used to design new quinazoline-based luminescent materials with specific emission wavelengths and quantum yields. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide insights into the electronic transitions responsible for the observed photophysical properties. frontiersin.org For optoelectronic applications, computational models can be used to predict the charge transport properties of quinazoline derivatives and to design new materials with improved performance in devices like OLEDs.

Future computational work will likely involve the use of machine learning and artificial intelligence to screen large virtual libraries of quinazoline diamines for desired properties. researchgate.net This will enable the rapid identification of promising candidates for synthesis and experimental validation, thereby accelerating the development of new advanced materials based on the quinazoline scaffold.

Table 2: Compound Names Mentioned in the Article

Compound Name
N4-(tert-butyl)quinazoline-4,8-diamine
2-(2'-nitrophenyl)-4(3H)-quinazolinone (NPQ)
2-(2'-aminophenyl)-4(3H)-quinazolinone (APQ)
2-(2'-hydroxyphenyl)-4(3H)-quinazolinone (HPQ)

Predictive Modeling for Rational Design of New Derivatives with Desired Properties

The rational design of novel this compound derivatives with enhanced biological activities and optimized physicochemical properties is increasingly reliant on predictive computational models. These in silico approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, have become instrumental in navigating the vast chemical space to identify promising lead candidates, thereby accelerating the drug discovery process and reducing the reliance on expensive and time-consuming experimental screening.

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For quinazoline derivatives, 2D and 3D-QSAR models have been successfully employed to predict their activity against various biological targets. These models are built upon a dataset of known quinazoline analogues and their corresponding experimental activities. By analyzing various molecular descriptors—such as constitutional, functional, chemical, and 2D autocorrelation descriptors—researchers can identify the key structural features that govern the desired biological effect nih.gov.

In the context of designing new this compound derivatives, a hypothetical QSAR study could be initiated with a series of analogues where the tert-butyl group is retained for its established role in target engagement, while substitutions are made at other positions of the quinazoline core or the 8-amino group. The predictive power of such a model would guide the synthesis of new compounds with a higher probability of success. For instance, a consensus QSAR model, which integrates multiple modeling techniques like Random Forest and Extreme Gradient Boosting, could be developed to virtually screen a library of novel N4-substituted quinazoline-4,8-diamine (B11733181) derivatives nih.gov.

The following interactive data table illustrates a hypothetical set of descriptors that could be used in a QSAR model for designing novel this compound derivatives and their predicted activities.

Compound IDR-Group SubstitutionMolecular WeightLogPHydrogen Bond DonorsHydrogen Bond AcceptorsPredicted IC50 (nM)
N4-tBu-QDA-001H218.292.823150.5
N4-tBu-QDA-0028-NH-CH3232.323.123125.2
N4-tBu-QDA-0038-NH-C2H5246.353.52398.7
N4-tBu-QDA-0042-Cl252.743.62375.1
N4-tBu-QDA-0052-F236.283.02388.9
N4-tBu-QDA-0066-OCH3248.322.724110.4

This table is for illustrative purposes to demonstrate the concept of predictive modeling.

The insights gained from such models can provide valuable guidance for the rational design of more potent and selective derivatives of this compound for various therapeutic applications.

Application of Advanced Simulation Techniques for Complex Chemical Phenomena

Advanced simulation techniques, particularly molecular dynamics (MD) simulations, offer a powerful lens through which to investigate the complex chemical and biological phenomena involving this compound and its derivatives at an atomic level. These computational methods provide dynamic insights into the molecular interactions, conformational changes, and binding thermodynamics that are often challenging to capture through experimental techniques alone.

Molecular docking, a widely used computational tool, can predict the preferred binding orientation of a ligand to its macromolecular target. For this compound derivatives, docking studies can elucidate the binding mode within the active site of a target protein, such as a kinase or receptor. This information is crucial for understanding the structure-activity relationship and for the rational design of new inhibitors with improved affinity and selectivity. For example, docking could reveal key hydrogen bonds and hydrophobic interactions between the quinazoline core, the tert-butyl group, and the amino acid residues of the binding pocket.

Following molecular docking, MD simulations can be employed to explore the stability of the ligand-protein complex over time. An MD simulation of an this compound derivative bound to its target would reveal the flexibility of the ligand and the protein, as well as the dynamics of their interactions. Such simulations can provide a more realistic representation of the binding event than static docking poses. For instance, MD simulations have been successfully used to study the interaction of quinazoline derivatives with the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy nih.gov. The stability of the complex, as well as the identification of key residues involved in the binding, can be analyzed through metrics such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

The following interactive data table presents hypothetical results from a molecular dynamics simulation of different this compound derivatives in complex with a target protein.

Compound IDTarget ProteinAverage RMSD (Å)Key Interacting ResiduesBinding Free Energy (kcal/mol)
N4-tBu-QDA-001Kinase A1.5Met793, Leu718-8.5
N4-tBu-QDA-004Kinase A1.2Met793, Cys797-9.8
N4-tBu-QDA-006Kinase B2.1Val848, Lys867-7.2
N4-tBu-QDA-007Receptor X1.8Phe456, Arg521-9.1

This table is for illustrative purposes to demonstrate the type of data generated from advanced simulation techniques.

Furthermore, advanced simulation techniques can be used to predict various physicochemical properties, such as solubility and membrane permeability, which are critical for the drug-likeness of a compound. By providing a detailed understanding of the molecular behavior of this compound and its derivatives, these computational approaches are invaluable for guiding future research and the development of novel therapeutic agents.

Q & A

Basic: What are the key synthetic pathways for N4-(tert-butyl)quinazoline-4,8-diamine, and what critical parameters influence yield and purity?

The synthesis typically involves multi-step organic reactions, starting with the formation of the quinazoline core via cyclization of benzene and pyrimidine derivatives. A critical step is the introduction of the tert-butyl group at the N4 position, often achieved through nucleophilic substitution or coupling reactions. For example, tert-butyl carbamate intermediates can be deprotected using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the free amine . Key parameters affecting yield include reaction temperature, solvent choice (e.g., DCM for TFA deprotection), and purification methods such as recrystallization or column chromatography. Impurities from incomplete deprotection or side reactions must be monitored via HPLC or NMR .

Basic: How does the tert-butyl substituent influence the compound’s solubility, stability, and bioavailability?

The tert-butyl group enhances lipophilicity, which may reduce aqueous solubility but improve membrane permeability. This substituent also provides steric bulk, potentially increasing metabolic stability by shielding reactive sites from enzymatic degradation. For instance, analogs with tert-butyl groups exhibit prolonged half-lives in pharmacokinetic studies compared to smaller alkyl substituents . However, reduced solubility can be mitigated by introducing polar groups (e.g., methoxyethoxy) at other positions, as seen in related quinazoline derivatives .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

Contradictions often arise from variations in assay conditions, cell lines, or substituent patterns. To address this:

  • Standardize Assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds (e.g., gefitinib for EGFR activity).
  • Structural Analysis : Compare substitution patterns; for example, a methoxyethoxy group at the 7-position enhances target selectivity compared to unsubstituted analogs .
  • Dose-Response Studies : Re-evaluate activity across a broader concentration range to identify off-target effects at higher doses.
    Case studies on anti-MERS-CoV quinazoline derivatives highlight how minor structural changes (e.g., chlorofluorophenyl vs. methoxybenzyl groups) drastically alter efficacy .

Advanced: What strategies optimize the synthesis of this compound under green chemistry principles?

Recent advancements include:

  • Catalyst Optimization : Use of sustainable catalysts (e.g., immobilized palladium for coupling reactions) to reduce heavy metal waste.
  • Solvent Selection : Replace DCM with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity.
  • Flow Chemistry : Continuous flow systems improve reaction control and scalability while minimizing energy consumption .
    For example, tert-butyl hydroperoxide (TBHP) in acetonitrile has been used as an oxidizing agent in greener synthesis protocols, though safety measures (e.g., explosion-proof equipment) are critical due to TBHP’s instability .

Methodological: What safety protocols are essential when handling tert-butyl-containing intermediates during synthesis?

  • Storage : Store tert-butyl hydroperoxide (TBHP) and related intermediates in airtight containers at ≤4°C to prevent decomposition .
  • Handling : Use non-sparking tools and grounded metal containers to avoid static discharge.
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, especially during TFA deprotection steps, which release corrosive vapors .

Mechanistic: How does this compound interact with kinase targets compared to other quinazoline derivatives?

The tert-butyl group enhances binding to hydrophobic pockets in kinase ATP-binding sites. For example:

  • Selectivity : Compared to gefitinib (an EGFR inhibitor), the tert-butyl group in this compound may reduce off-target effects by occupying specific subpockets, as observed in molecular docking studies .
  • Potency : Derivatives with tert-butyl substituents show IC50 values in the nanomolar range for kinases like HER2, whereas analogs with smaller groups (e.g., methyl) are less potent .

Advanced: What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

  • NMR Spectroscopy : 1H/13C NMR confirms substituent positions and detects tautomeric forms. For example, aromatic proton signals between δ 7.5–8.5 ppm indicate quinazoline core integrity .
  • HRMS : High-resolution mass spectrometry validates molecular formula, particularly for intermediates with isotopic labels (e.g., 15N) .
  • X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated in spiro-N,N-ketal quinazoline derivatives .

Basic: What biological assays are commonly used to evaluate the therapeutic potential of this compound?

  • Kinase Inhibition Assays : Measure IC50 values using purified kinases (e.g., EGFR, HER2) and ATP-analog probes.
  • Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., A549, HeLa) assess antiproliferative activity .
  • Antiviral Activity : Plaque reduction assays evaluate efficacy against viruses like MERS-CoV, with selectivity index (SI) calculations to confirm safety margins .

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